4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-
Overview
Description
4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- is a useful research compound. Its molecular formula is C17H12F2O3 and its molecular weight is 302.277. The purity is usually 95%.
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Scientific Research Applications
Overview of 4H-1-Benzopyran-4-one Derivatives
4H-1-Benzopyran-4-one derivatives, such as Baicalein and its analogs, have demonstrated significant potential in various scientific research areas, particularly in the development of novel anticancer drugs and understanding their mechanisms in disease treatment. Baicalein, a specific compound related to 4H-1-Benzopyran-4-one, has been identified for its anticancer properties, particularly against Hepatocellular Carcinoma (HCC), through effects on cell proliferation, metastasis, apoptosis, and autophagy (B. Bie et al., 2017). These findings suggest a promising avenue for developing non-toxic cancer treatments with fewer side effects.
Antioxidant and Radical Scavenging Activity
The antioxidant properties of Chromones, a class of 4H-1-Benzopyran-4-ones, have been extensively studied for their potential to neutralize active oxygen species and inhibit free radical processes that lead to cell impairment. The radical scavenging activity of these compounds is believed to be crucial for their therapeutic applications in preventing diseases associated with oxidative stress (Preeti Yadav et al., 2014).
Tumor Specificity and Reduced Keratinocyte Toxicity
The search for anticancer drugs that are highly tumor-specific with minimal toxicity to normal cells has led to the identification of compounds within the 4H-1-Benzopyran-4-one family. These studies focus on achieving high therapeutic efficacy while minimizing adverse effects on healthy tissues, offering a glimpse into the future of personalized cancer therapy (Y. Sugita et al., 2017).
Novel Therapeutic Applications and Patent Trends
Recent patents highlight the therapeutic versatility of benzopyran derivatives, indicating their potential as lead compounds for developing treatments for various diseases. These innovations underscore the importance of structural modification in enhancing the biological activity and specificity of these molecules for therapeutic use (Cheng Xiu et al., 2017).
Properties
IUPAC Name |
6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWIGTRVURMRQS-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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